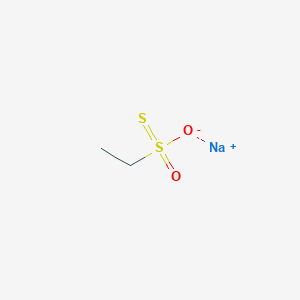

S-Sodium Ethanethiosulfonate

Description

BenchChem offers high-quality S-Sodium Ethanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Sodium Ethanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISVIEQBTMLLCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=S)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635520 | |

| Record name | Sodium ethanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31999-88-9 | |

| Record name | Sodium ethanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling the Bunte Salt, S-Sodium Ethanethiosulfonate

An In-depth Technical Guide to the Chemical Properties and Applications of S-Sodium Ethanethiosulfonate

S-Sodium Ethanethiosulfonate belongs to a class of organosulfur compounds known as Bunte Salts, which are S-alkyl or S-aryl thiosulfates.[1] These compounds are characterized by a sulfur-sulfur single bond between a sulfonate group and an organic substituent.[1] S-Sodium Ethanethiosulfonate (CH₃CH₂SSO₃Na) is the ethyl analogue in this family and serves as a versatile and stable reagent in synthetic and medicinal chemistry. Unlike their thiol precursors, Bunte salts are typically odorless, crystalline solids, a property that significantly enhances their ease of handling in a laboratory setting.[1][2]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of S-Sodium Ethanethiosulfonate, with a particular focus on its relevance to researchers, scientists, and drug development professionals. While specific experimental data for the ethyl derivative is less common in literature compared to its methyl counterpart (Sodium Methanethiosulfonate, MTS), its chemical behavior can be reliably inferred from the well-documented chemistry of Bunte salts and closely related analogues.

Core Chemical and Physical Properties

Bunte salts are valued for their solubility in polar solvents, a direct consequence of the ionic sodium sulfonate group.[3] This property facilitates their use in aqueous reaction media, a significant advantage in biochemical applications. While specific quantitative data for S-Sodium Ethanethiosulfonate is not widely published, a comparative summary with the well-characterized sodium methanethiosulfonate provides valuable insight.

| Property | Sodium Methanethiosulfonate (CH₃SSO₃Na) | S-Sodium Ethanethiosulfonate (CH₃CH₂SSO₃Na) |

| CAS Number | 1950-85-2[4] | Not assigned |

| Molecular Formula | CH₃NaO₂S₂[4] | C₂H₅NaO₂S₂ |

| Molecular Weight | 134.15 g/mol [4] | 148.18 g/mol |

| Appearance | White to off-white crystalline powder[5] | Expected to be a white crystalline solid |

| Solubility | Soluble in Water, DMF, DMSO, Hot Ethanol[6] | Expected to be soluble in water and polar organic solvents[3] |

| Melting Point | 265-273.5 °C (decomposes)[5][6] | Not determined |

| Stability | Hygroscopic; hydrolyzes in water over time[6] | Expected to be hygroscopic and susceptible to hydrolysis[6] |

Synthesis of S-Sodium Ethanethiosulfonate: The Bunte Reaction

The primary route to S-Sodium Ethanethiosulfonate is the classic Bunte reaction, which involves the nucleophilic substitution of a halide by thiosulfate.[2] This Sₙ2 reaction is straightforward, cost-effective, and generally proceeds with high yield. The typical starting material is an ethyl halide, such as ethyl bromide.

Caption: General workflow for the synthesis of S-Sodium Ethanethiosulfonate.

Experimental Protocol: Synthesis via the Bunte Reaction

Causality Statement: This protocol utilizes a biphasic solvent system (aqueous ethanol) to ensure the solubility of both the inorganic sodium thiosulfate and the organic ethyl halide, thereby facilitating the Sₙ2 reaction. Refluxing provides the necessary activation energy to drive the reaction to completion.

-

Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiosulfate (typically as the pentahydrate, 1.0 equivalent) in a minimal amount of deionized water.

-

Addition of Co-solvent: Add ethanol to the flask to create a 50% aqueous ethanol solution. This ensures the ethyl halide remains in solution.[2]

-

Addition of Alkyl Halide: Add ethyl bromide (1.0-1.1 equivalents) to the stirring solution.

-

Reaction: Heat the mixture to reflux (approximately 75-80°C) and maintain for 1-2 hours. The progress of the reaction can be monitored by the consumption of thiosulfate.[3]

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure to yield a solid residue.

-

The resulting solid contains the desired Bunte salt and the sodium bromide byproduct.

-

The Bunte salt can be purified by hot extraction with ethanol, in which it is readily soluble, leaving behind the less soluble sodium bromide.[3]

-

Evaporation of the ethanolic extract yields the purified S-Sodium Ethanethiosulfonate as a white crystalline solid.

-

Chemical Reactivity and Mechanism of Action

The utility of S-Sodium Ethanethiosulfonate stems from the reactivity of its thiosulfonate group. It serves as an electrophilic sulfurating agent, making it an excellent precursor for introducing ethylthio- (-SCH₂CH₃) moieties into molecules.

Thiol-Disulfide Exchange: A Gateway to Unsymmetrical Disulfides

One of the most valuable reactions of Bunte salts is their interaction with thiols (R'-SH) to form unsymmetrical disulfides (R-S-S-R'). This reaction is fundamental in protein chemistry and drug development for creating specific disulfide linkages.

Mechanism Insight: The reaction proceeds via nucleophilic attack of a thiolate anion (R'-S⁻) on the electrophilic sulfur atom of the Bunte salt. The thiosulfate group acts as an excellent leaving group, being displaced as the stable sulfite anion (SO₃²⁻).

Sources

- 1. The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides [organic-chemistry.org]

- 2. Synthesis of New Water-Soluble Bunte Salts Bearing Thieno[2,3-b]Pyridine-3-yl Substituents [mdpi.com]

- 3. myttex.net [myttex.net]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. usbio.net [usbio.net]

An In-Depth Technical Guide to the Synthesis of S-Sodium Ethanethiosulfonate (A Bunte Salt)

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of S-Sodium Ethanethiosulfonate. As a stable and odorless precursor to ethanethiol, this Bunte salt is an invaluable intermediate in organic synthesis and drug development, offering a safe and manageable alternative to handling highly volatile and malodorous thiols.[1][2] This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and critical insights necessary for successful and reproducible synthesis.

Strategic Overview & Mechanistic Rationale

S-Sodium Ethanethiosulfonate, more systematically named Sodium S-ethyl thiosulfate, belongs to a class of compounds known as Bunte salts.[3][4] These are typically synthesized via the nucleophilic substitution reaction between an alkyl halide and sodium thiosulfate.[4]

The Core Reaction: The thiosulfate anion (S₂O₃²⁻) is an excellent and soft nucleophile. The terminal, more weakly bonded sulfur atom acts as the nucleophilic center, attacking the electrophilic carbon of the ethyl halide in a classic Sₙ2 reaction. This pathway is favored due to the higher polarizability and lower electronegativity of the terminal sulfur atom compared to the oxygen atoms.

-

Reaction: CH₃CH₂-Br + Na₂S₂O₃ → CH₃CH₂-S-SO₃Na + NaBr

The choice of an aqueous-organic solvent system (e.g., ethanol/water) is strategic: it must solubilize both the inorganic salt (sodium thiosulfate) and the organic halide (ethyl bromide) to facilitate the reaction.[4] The resulting Bunte salt is an odorless, crystalline solid, which elegantly circumvents the significant challenges associated with the handling of ethanethiol.[2]

Hazard Analysis and Proactive Safety Measures

Trustworthiness in any protocol begins with an uncompromising commitment to safety. While the final product is stable, the starting materials and potential side products carry significant risks.

Key Hazards:

-

Ethyl Bromide (or other Ethyl Halides): A volatile, potentially carcinogenic, and toxic alkylating agent. All handling must occur within a certified chemical fume hood.

-

Ethanethiol (Ethyl Mercaptan): Although the goal is to avoid its direct use, accidental hydrolysis of the Bunte salt under acidic conditions can release this compound.[1] Ethanethiol is extremely flammable, possesses an intensely foul and pervasive odor detectable at parts-per-billion levels, and is toxic upon inhalation.[5][6][7][8]

-

Flammable Solvents: Ethanol and other organic solvents used in the reaction and purification are flammable. All heating must be conducted using spark-free equipment like heating mantles, and all ignition sources must be eliminated from the work area.[7][9]

Mandatory Personal Protective Equipment (PPE):

-

Flame-resistant lab coat.

-

Chemical splash goggles and a face shield.

-

Appropriate chemical-resistant gloves (e.g., nitrile gloves may require frequent changing; consult a glove compatibility chart).

-

Work must be performed in a well-ventilated chemical fume hood.[5][9]

Experimental Protocol: Synthesis of S-Sodium Ethanethiosulfonate

This protocol is designed for robustness and high yield. Each step is critical for ensuring the purity and integrity of the final product.

Reagents and Equipment

| Reagent / Material | Grade | Typical Quantity (for a 0.1 mol scale) | Purpose |

| Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) | ACS Reagent Grade | 24.82 g (0.1 mol) | Nucleophile Source |

| Ethyl Bromide (Bromoethane) | Reagent Grade, >99% | 11.99 g (8.1 mL, 0.11 mol) | Electrophile (Substrate) |

| Ethanol, 200 Proof | Reagent Grade | 100 mL | Co-solvent |

| Deionized Water | High Purity | 100 mL | Co-solvent |

| Round-Bottom Flask | 500 mL | - | Reaction Vessel |

| Reflux Condenser | - | - | Prevent Solvent Loss |

| Magnetic Stirrer & Stir Bar | - | - | Ensure Homogeneous Mixture |

| Heating Mantle | - | - | Controlled Heat Source |

| Buchner Funnel & Filter Flask | - | - | Product Isolation |

| Filter Paper | Whatman Grade 1 or equivalent | - | Filtration |

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 24.82 g (0.1 mol) of sodium thiosulfate pentahydrate in 100 mL of deionized water.

-

Solvent Addition: To the aqueous solution, add 100 mL of ethanol. Stir until a homogeneous solution is formed. Some initial cloudiness may occur but should dissipate upon stirring.

-

Reaction Setup: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Place the assembly on a heating mantle.

-

Substrate Addition: Carefully add 8.1 mL (0.11 mol, a 10% molar excess) of ethyl bromide to the stirring solution through the top of the condenser. The slight excess of the volatile halide helps drive the reaction to completion.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85°C). Maintain this reflux with continuous stirring for 3-4 hours. The reaction is typically complete after this period, as described in classical Bunte salt preparations.[4]

-

Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. Subsequently, cool the flask in an ice-water bath for at least one hour to maximize the precipitation of the product.

-

Isolation: Collect the white, crystalline precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with two 30 mL portions of ice-cold 1:1 ethanol/water, followed by two 30 mL portions of cold ethanol to remove unreacted starting materials and the sodium bromide byproduct.

-

Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The final product should be a fine, white, odorless crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for S-Sodium Ethanethiosulfonate Synthesis.

Characterization & Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.

| Analysis Method | Expected Result / Specification | Rationale |

| Appearance | White, crystalline, odorless solid | Confirms basic physical properties and absence of gross impurities. |

| Melting Point | >265 °C (with decomposition)[10] | A sharp melting point indicates high purity. Decomposition is characteristic of many ionic sulfur compounds. |

| ¹H NMR (D₂O, 400 MHz) | δ ~3.1 (q, 2H, -S-CH₂ -CH₃), δ ~1.4 (t, 3H, -S-CH₂-CH₃ ) | Confirms the presence and connectivity of the ethyl group. The chemical shifts are indicative of the adjacent sulfur atom. |

| ¹³C NMR (D₂O, 100 MHz) | δ ~30 (-S-C H₂-CH₃), δ ~13 (-S-CH₂-C H₃) | Confirms the carbon framework of the ethyl group. |

| Infrared (IR) Spectroscopy (KBr pellet) | ~1250 cm⁻¹ (S=O asymmetric stretch), ~1050 cm⁻¹ (S=O symmetric stretch), ~780 cm⁻¹ (S-O stretch) | Provides definitive evidence of the thiosulfate (-S-SO₃) functional group. |

| Purity (Titration) | >98% | Quantitative analysis, for instance by iodometric titration after conversion, ensures the product meets purity standards for further use.[11][12] |

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution |

| Low or No Yield | 1. Incomplete reaction. 2. Product remains dissolved. 3. Inactive alkyl halide. | 1. Extend reflux time to 5-6 hours. Ensure temperature is adequate. 2. Ensure thorough cooling in the ice bath. Reduce the amount of solvent slightly if solubility is too high. 3. Use a fresh bottle of ethyl bromide; old stock may have degraded. |

| Oily Product or Poor Crystallization | Presence of unreacted ethyl bromide or byproduct impurities (e.g., diethyl ether, diethyl disulfide). | Ensure the washing steps are performed diligently with ice-cold solvents. Consider recrystallization from a minimal amount of hot 1:1 ethanol/water. |

| Foul Odor Detected | Hydrolysis of the Bunte salt to ethanethiol, possibly due to acidic contaminants. | Ensure all glassware is clean and neutral. Perform workup promptly. If odor persists, a dilute bleach solution can be used to cautiously decontaminate glassware and surfaces in the fume hood. |

Conclusion

The synthesis of S-Sodium Ethanethiosulfonate via the reaction of ethyl bromide and sodium thiosulfate is a robust and highly reliable method for producing a stable, solid precursor to ethanethiol. By adhering to the stringent safety protocols, precise procedural steps, and rigorous quality control measures outlined in this guide, researchers and drug development professionals can confidently synthesize this valuable reagent. This approach not only enhances laboratory safety by avoiding the direct handling of noxious thiols but also provides a high-purity intermediate essential for a wide range of synthetic applications.

References

-

Organic Chemistry Portal. (n.d.). Thiosulfonate synthesis by S-S coupling. Retrieved from [Link]

-

Mahieu, J.-P., Gosselet, M., Sebille, B., & Beuzard, Y. (1986). Synthesis of New Thiosulfonates and Disulfides from Sulfonyl Chlorides and Thiols. Synthetic Communications, 16(13), 1709-1718. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethyl Mercaptan. Retrieved from [Link]

-

Romero, F. A., et al. (1998). Synthesis of Heterocyclic Thiosulfonates. The Journal of Organic Chemistry, 63(26), 9582-9585. Retrieved from [Link]

-

CPAChem. (2024). Safety data sheet: Ethyl mercaptan. Retrieved from [Link]

-

Zefirov, N. S., et al. (n.d.). Thiosulfonates: Synthesis, Reactions and Practical Applications. Journal of Sulfur Chemistry. Retrieved from [Link]

-

Mampuys, P., McElroy, C. R., Clark, J. H., & Maes, B. U. W. (2019). Thiosulfonates as Emerging Reactants: Synthesis and Applications. Molecules, 24(13), 2475. Retrieved from [Link]

-

Unknown Author. (n.d.). Synthesis of sodium methanethiosulfonate. Retrieved from [Link]

-

Sbardella, G., et al. (2017). Methanethiosulfonate derivatives as ligands of the STAT3-SH2 domain. Bioorganic & Medicinal Chemistry Letters, 27(5), 1219-1223. Retrieved from [Link]

-

Nikpour, F., & Ghorbani-Vaghei, R. (2014). A simple, rapid, and efficient one-pot synthesis of symmetrical disulfides from alkyl halides. New Journal of Chemistry, 38(5), 2165-2169. Retrieved from [Link]

-

Distler, H. (1967). The Chemistry of Bunte Salts. Angewandte Chemie International Edition in English, 6(7), 544-553. Retrieved from [Link]

-

ResearchGate. (2020). Looking for the most convenient preparation of ethyl mercaptan. Via ethyl chloride/sulfate? Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of sodium thiosulfate. Retrieved from [Link]

- Google Patents. (2016). CN105218419A - A kind of preparation method of organic mercaptan zinc salt.

-

Reeves, J. T., et al. (2014). The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. Organic Letters, 16(4), 1196-1199. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium ethanethiolate. Retrieved from [Link]

- Google Patents. (2020). CN107935892B - Method for preparing ethylenediamine ethanesulfonic acid sodium salt.

-

Semantic Scholar. (2017). Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest. Retrieved from [Link]

-

YouTube. (2024). How to Synthesize Sodium Thiosulfate | Easy Step-by-Step. Retrieved from [Link]

-

Al-Rawithi, S., et al. (2015). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. Journal of Chromatography B, 988, 138-142. Retrieved from [Link]

- Google Patents. (2014). CN103922292A - Method for preparing sodium thiosulfate.

-

Zenodo. (2023). Preparation and Standardization of Sodium Thiosulfate Standard Solution. Retrieved from [Link]

-

Unknown Author. (n.d.). ETHYL MERCAPTAN. Retrieved from [Link]

-

ResearchGate. (2013). Kinetic Study of Ethyl Mercaptan Oxidation in Presence of Merox Catalyst. Retrieved from [Link]

-

SID.ir. (2013). KINETIC STUDY OF ETHYL MERCAPTAN OXIDATION IN PRESENCE OF MEROX CATALYST. Retrieved from [Link]

- Google Patents. (2000). US6051740A - Oxidation of mercaptans to disulfides.

- Google Patents. (2015). CN104329971A - A kind of HPLC analytical method measuring sodium sulphite content.

-

National Institutes of Health (NIH). (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

-

OUCI. (n.d.). Chapter 17 | Analytical and Testing Methods for Surfactants. Retrieved from [Link]

Sources

- 1. Sciencemadness Discussion Board - Looking for the most convenient preparation of ethyl mercaptan. Via ethyl chloride/sulfate? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. myttex.net [myttex.net]

- 5. nj.gov [nj.gov]

- 6. cpchem.com [cpchem.com]

- 7. ETHYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. cpachem.com [cpachem.com]

- 9. itislegend.com [itislegend.com]

- 10. 硫甲磺酸钠 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. zenodo.org [zenodo.org]

S-Sodium Ethanethiosulfonate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of S-Sodium Ethanethiosulfonate

Executive Summary

S-Sodium Ethanethiosulfonate is a thiol-reactive organosulfur compound whose primary mechanism of action is the specific covalent modification of cysteine residues in proteins. It acts as a potent electrophile, selectively targeting the nucleophilic thiolate anion of cysteine to donate an ethanethiosulfenyl moiety (-S-S-CH₂CH₃). This post-translational modification, termed S-ethanethiosulfenylation, is structurally and functionally analogous to endogenous S-persulfidation, a key signaling mechanism of the gasotransmitter hydrogen sulfide (H₂S). By inducing this modification, S-Sodium Ethanethiosulfonate directly alters protein structure and function, thereby modulating redox-sensitive signaling pathways, enzymatic activity, and protein-protein interactions. This guide provides a comprehensive overview of its chemical reactivity, the downstream cellular consequences, and the experimental methodologies used to validate its mechanism, positioning it as a critical tool for researchers in chemical biology and drug development.

Introduction

The landscape of cellular signaling has expanded beyond traditional protein phosphorylation and ubiquitination to include a nuanced world of redox-based post-translational modifications. Among the most critical players are the sulfur-containing amino acid cysteine and the gasotransmitter hydrogen sulfide (H₂S). H₂S mediates much of its signaling through the S-persulfidation of protein cysteine thiols, converting them to the more nucleophilic persulfide (-S-SH).[1][2] This modification is integral to cytoprotection, vasodilation, and neuromodulation.[3][4]

Thiosulfonate compounds, such as the well-characterized S-Methyl Methanethiosulfonate (MMTS), have long been employed by biochemists as specific reagents to probe the function of cysteine residues.[5][6] S-Sodium Ethanethiosulfonate belongs to this class of molecules, offering a precise method for inducing a targeted modification that mimics, yet is distinct from, endogenous persulfidation. Understanding its core mechanism is crucial for leveraging its potential as both a research tool to deconstruct H₂S signaling pathways and as a potential scaffold for therapeutic agents targeting diseases of oxidative stress and aberrant redox signaling.

This guide elucidates the fundamental mechanism of S-Sodium Ethanethiosulfonate, focusing on the chemical basis of its interaction with protein thiols and the subsequent biological ramifications.

Core Mechanism: S-Ethanethiosulfenylation of Protein Cysteines

The central mechanism of action of S-Sodium Ethanethiosulfonate is the covalent modification of protein cysteine residues via a process best described as S-ethanethiosulfenylation.

The Chemical Reaction

The process is initiated by the nucleophilic attack of a deprotonated cysteine residue (thiolate anion, Cys-S⁻) on the electrophilic, outwardly-facing sulfur atom of the ethanethiosulfonate molecule. This reaction results in the formation of a stable mixed disulfide bond between the protein and the ethanethiosulfenyl group, releasing sulfite (SO₃²⁻) as a byproduct.

Reaction: Protein-Cys-S⁻ + CH₃CH₂-S-SO₃⁻Na⁺ → Protein-Cys-S-S-CH₂CH₃ + Na⁺SO₃⁻

This modification is highly specific for accessible and reactive cysteine thiols. The stability of the resulting disulfide bond allows for the persistent alteration of the target protein's function until the cellular reducing environment (e.g., via the thioredoxin or glutaredoxin systems) restores the native thiol.

Caption: Chemical reaction of protein S-ethanethiosulfenylation.

Relationship to Endogenous S-Persulfidation

S-ethanethiosulfenylation can be considered a synthetic analogue of S-persulfidation (-S-SH).[7][8] Both modifications involve the addition of a sulfur-containing group to a cysteine thiol, creating a disulfide linkage. While endogenous persulfidation is a dynamic signaling event mediated by H₂S donors, S-Sodium Ethanethiosulfonate provides a stable, "capped" version of this modification.[9] This stability makes it an invaluable tool for studying the downstream functional consequences that arise when specific cysteine residues are occupied by a persulfide-like moiety.

Biochemical and Cellular Consequences

The addition of an ethanethiosulfenyl group to a protein can have profound effects on its function and, consequently, on cellular physiology.

Direct Modulation of Protein Function

-

Enzymatic Activity: If the modified cysteine is located within an enzyme's active site, S-ethanethiosulfenylation can lead to direct, reversible inhibition of catalytic activity.

-

Protein Conformation: The addition of the -S-S-CH₂CH₃ group can induce conformational changes that alter protein stability, localization, or its ability to interact with binding partners.

-

Transcription Factor Regulation: Many transcription factors are regulated by the redox state of key cysteine residues. Modifying these residues can lock the protein in an active or inactive state, directly impacting gene expression.

Perturbation of Redox Signaling and Crosstalk with H₂S Pathways

Cysteine thiols are primary sensors of the cellular redox environment. S-ethanethiosulfenylation can be interpreted by the cell as a specific type of oxidative signal. It can protect the thiol from irreversible over-oxidation (to sulfinic or sulfonic acid) under conditions of high oxidative stress.[10] Furthermore, because it targets the same cysteine residues that are often modified by H₂S, S-Sodium Ethanethiosulfonate can be used to investigate the complex interplay between H₂S signaling and other redox pathways.[2][11] For example, it can be used to determine if the persulfidation of a specific protein is responsible for a known H₂S-mediated physiological effect.

Caption: Cellular consequences of S-ethanethiosulfenylation.

Experimental Validation: A Protocol for Detecting Protein S-Ethanethiosulfenylation

To identify the specific protein targets of S-Sodium Ethanethiosulfonate, a modified "biotin-switch" assay is the gold standard. This technique allows for the selective labeling and subsequent identification of proteins that have been S-ethanethiosulfenylated.

Causality and Self-Validation in the Protocol

The trustworthiness of this protocol hinges on a sequence of blocking and selective reduction. Step 2 is critical: by irreversibly blocking all initially free thiols, we ensure that any thiol detected later must have been generated from the cleavage of a modification. The protocol's self-validating nature comes from its controls: a "-DTT" control (omitting the reducing agent in Step 3) should yield no signal, proving that the biotin probe is not labeling other sites non-specifically.

Detailed Step-by-Step Methodology

Objective: To selectively biotinylate and identify proteins S-ethanethiosulfenylated by S-Sodium Ethanethiosulfonate in a cellular lysate.

Materials:

-

Cells treated with vehicle or S-Sodium Ethanethiosulfonate.

-

Lysis Buffer (e.g., HEN buffer: 250 mM HEPES pH 7.7, 1 mM EDTA, 0.1 mM Neocuproine).

-

Blocking Buffer: Lysis Buffer containing 20 mM S-Methyl Methanethiosulfonate (MMTS).

-

Reducing Agent: 20 mM Dithiothreitol (DTT).

-

Labeling Reagent: 1 mM N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP).

-

Streptavidin-agarose beads.

-

Wash buffers and buffers for downstream analysis (SDS-PAGE, Western Blot, or Mass Spectrometry).

Procedure:

-

Cell Lysis: Harvest and lyse cells treated with S-Sodium Ethanethiosulfonate in Lysis Buffer containing protease inhibitors.

-

Blocking of Free Thiols:

-

Rationale: To prevent non-specific labeling, all cysteine residues that are not modified by S-ethanethiosulfenylation must be irreversibly blocked.

-

Add MMTS to the lysate to a final concentration of 20 mM. Incubate for 30 minutes at 50°C with frequent vortexing.

-

Remove excess MMTS by protein precipitation with three volumes of ice-cold acetone. Pellet the protein by centrifugation and wash the pellet twice with acetone.

-

-

Reductive Cleavage of S-Ethanethiosulfenylation:

-

Rationale: To specifically expose the previously modified cysteine residues for labeling.

-

Resuspend the protein pellet in Lysis Buffer containing 1% SDS.

-

Add DTT to a final concentration of 20 mM. This will reduce the mixed disulfide bond (Cys-S-S-Et), regenerating a free thiol (Cys-SH). Incubate for 30 minutes at room temperature.

-

-

Biotinylation of Newly Exposed Thiols:

-

Rationale: To covalently tag the target cysteines for detection and enrichment.

-

Add Biotin-HPDP to a final concentration of 1 mM. Incubate for 1 hour at room temperature. This reagent will react with the newly formed thiols.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the labeled lysate with streptavidin-agarose beads for 1 hour at 4°C to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the bound proteins from the beads using a sample buffer containing a reducing agent.

-

Analyze the eluted proteins by Western Blot using an antibody against a specific protein of interest or by mass spectrometry for proteome-wide identification of targets.

-

Caption: Experimental workflow for the modified biotin-switch assay.

Applications in Research and Drug Development

A Probe for Cysteine Function and H₂S Signaling

S-Sodium Ethanethiosulfonate is an invaluable chemical tool for:

-

Target Validation: Identifying proteins whose function is regulated by cysteine modification, making them potential drug targets.

-

Mechanistic Studies: Elucidating the role of specific cysteine residues in protein function by observing the effect of their selective modification.

-

Deconstructing H₂S Biology: Simulating the effects of S-persulfidation on specific proteins to link H₂S production to a physiological outcome.[4]

Therapeutic Potential

The ability to modulate the function of proteins involved in redox homeostasis opens the door to therapeutic applications. While S-Sodium Ethanethiosulfonate itself may be primarily a research tool, the principle of targeting specific cysteines is a valid drug development strategy.[12] Compounds derived from this scaffold could be developed to:

-

Protect key proteins from oxidative damage in ischemia-reperfusion injury.

-

Modulate inflammatory pathways by targeting cysteine residues on signaling proteins like NF-κB or Keap1.

-

Restore function to proteins in diseases characterized by dysregulated H₂S metabolism.

Conclusion

The mechanism of action of S-Sodium Ethanethiosulfonate is precise and potent, centered on the S-ethanethiosulfenylation of protein cysteine residues. This action places it at the crossroads of redox biology and gasotransmitter signaling. As a research tool, it provides an unparalleled ability to probe the function of cysteine-mediated processes. As a conceptual framework, it highlights a promising avenue for the development of novel therapeutics designed to modulate protein function through targeted, reversible covalent modification. A thorough understanding of this mechanism is essential for any researcher aiming to explore or exploit the complex and critical role of sulfur in biology and medicine.

References

-

Effect of Sodium Thiosulfate on the Pharmacokinetics and Toxicity of Cisplatin. PubMed, National Center for Biotechnology Information. [Link]

-

Sodium thiosulfate. Wikipedia. [Link]

-

Sodium thiosulfate (medical use). Wikipedia. [Link]

-

Persulfidation. Wikipedia. [Link]

-

The utility of sulfonate salts in drug development. PubMed, National Center for Biotechnology Information. [Link]

-

SODIUM THIOSULFATE. Food and Agriculture Organization of the United Nations. [Link]

-

Sodium Thiosulfate | Na2O3S2 | CID 24477. PubChem, National Center for Biotechnology Information. [Link]

-

Methanethiosulfonate derivatives as ligands of the STAT3-SH2 domain. CORE. [Link]

-

Gasotransmitters in Biology and Medicine: Molecular Mechanisms and Drug Targets. PMC, National Center for Biotechnology Information. [Link]

-

S-Persulfidation: Chemistry, Chemical Biology, and Significance in Health and Disease. Mary Ann Liebert, Inc., publishers. [Link]

-

Quantification of persulfidation on specific proteins: are we nearly there yet? PMC, National Center for Biotechnology Information. [Link]

-

Reactive oxygen species in the aerobic decomposition of sodium hydroxymethanesulfinate. PubMed, National Center for Biotechnology Information. [Link]

-

Hydrogen Sulfide as a Gasotransmitter. PMC, National Center for Biotechnology Information. [Link]

-

Signaling by Gasotransmitters. PMC, National Center for Biotechnology Information. [Link]

-

H2S: a novel gasotransmitter that signals by sulfhydration. PMC, National Center for Biotechnology Information. [Link]

-

Hydrogels for Gasotransmitter Delivery: Nitric oxide, carbon monoxide, and hydrogen sulfide. PMC, National Center for Biotechnology Information. [Link]

-

Emerging Chemical Biology of Protein Persulfidation. PubMed, National Center for Biotechnology Information. [Link]

-

Reactive oxygen species mediate Na+-induced SOS1 mRNA stability in Arabidopsis. PubMed, National Center for Biotechnology Information. [Link]

-

Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives. MDPI. [Link]

-

Development of sodium tetrathionate as a cyanide and methanethiol antidote. PMC, National Center for Biotechnology Information. [Link]

-

Sodium thiosulfate: A donor or carrier signaling molecule for hydrogen sulfide? PubMed, National Center for Biotechnology Information. [Link]

-

The H2S Donor Sodium Thiosulfate (Na2S2O3) Does Not Improve Inflammation and Organ Damage After Hemorrhagic Shock in Cardiovascular Healthy Swine. PMC, National Center for Biotechnology Information. [Link]

-

The H2S Donor Sodium Thiosulfate (Na2S2O3) Does Not Improve Inflammation and Organ Damage After Hemorrhagic Shock in Cardiovascular Healthy Swine. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. Persulfidation - Wikipedia [en.wikipedia.org]

- 2. H2S: a novel gasotransmitter that signals by sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gasotransmitters in Biology and Medicine: Molecular Mechanisms and Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen Sulfide as a Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. S-Persulfidation: Chemistry, Chemical Biology, and Significance in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Chemical Biology of Protein Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Signaling by Gasotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

What is S-Sodium Ethanethiosulfonate used for in biochemistry?

An In-Depth Technical Guide to S-Alkyl Thiosulfonates for Cysteine Modification in Biochemistry

Abstract

S-Alkyl thiosulfonates, including S-Sodium Ethanethiosulfonate and its widely-used analogue Sodium Methanethiosulfonate (MMTS), are a class of highly specific sulfhydryl-modifying reagents pivotal to modern biochemical research. Their primary utility lies in the targeted and reversible modification of cysteine residues within proteins. This targeted reactivity allows for the precise investigation of protein structure, function, and regulation. Researchers in structural biology, enzymology, and drug development leverage these compounds to map functional sites, probe conformational changes, investigate redox-sensitive signaling pathways, and synthesize complex biomolecules. This guide provides a comprehensive overview of the core chemical principles, diverse applications, and detailed experimental methodologies for employing S-alkyl thiosulfonates in a research setting.

Part 1: The Chemistry of Thiosulfonate-Mediated Cysteine Modification

Mechanism of Action: Targeted S-Thiolation

The efficacy of S-alkyl thiosulfonates stems from their specific reaction with the thiol (sulfhydryl) group of cysteine residues. The reaction proceeds via a nucleophilic attack by the deprotonated thiol, the thiolate anion (RS⁻), on the electrophilic sulfur atom of the thiosulfonate reagent. This results in the formation of a stable mixed disulfide bond between the protein's cysteine residue and the alkylthiol moiety of the reagent, a modification known as S-thiolation. The other product of the reaction is a sulfinate anion, which is a stable leaving group.[1]

The reaction is highly specific for cysteine residues under typical experimental conditions (neutral to slightly alkaline pH). The requirement for a deprotonated thiolate, which has a pKa typically in the range of 8-9, means the reaction rate is pH-dependent.

Specificity, Reactivity, and Reversibility

A key advantage of thiosulfonate reagents is their high specificity for sulfhydryl groups. Other nucleophilic amino acid side chains, such as the amine of lysine or the hydroxyl of serine, do not react under the conditions typically used for cysteine modification. The reactivity is primarily governed by two factors:

-

pH: The reaction rate increases with pH as the cysteine thiol (pKa ≈ 8.5) becomes deprotonated to the more nucleophilic thiolate form. Experiments are typically conducted at a pH between 7.0 and 8.5 to balance reactivity with protein stability.

-

Accessibility: The cysteine residue must be solvent-accessible for the reagent to approach and react. This property is exploited to map the surface topology of proteins.

Crucially, the mixed disulfide bond formed is reversible. Treatment with an excess of a reducing agent, such as dithiothreitol (DTT) or 2-mercaptoethanol (βME), will cleave the disulfide bond and regenerate the free cysteine thiol. This reversibility is essential for applications where the modification is used as a temporary protecting group or in multi-step labeling protocols.

Part 2: Core Applications in Biochemistry and Drug Development

The unique chemical properties of S-alkyl thiosulfonates make them versatile tools for a wide range of biochemical investigations.

Probing Protein Structure and Accessibility

Because thiosulfonates react only with solvent-exposed cysteines, they serve as excellent probes for protein topography.[2][3] By modifying a protein with a thiosulfonate and then using mass spectrometry to identify which cysteine residues were labeled, researchers can map the surface-accessible regions of a protein. This method, known as chemical footprinting, can reveal:

-

Protein Folding: Distinguishing between buried and exposed cysteines in different folding states.

-

Conformational Changes: Detecting changes in cysteine accessibility upon ligand binding, protein-protein interaction, or allosteric regulation.

-

Binding Site Identification: If a cysteine becomes inaccessible to modification only in the presence of a binding partner (e.g., a substrate or inhibitor), it suggests that the cysteine is at or near the binding interface.

Investigating Ion Channel and Transporter Function

Methanethiosulfonate (MTS) reagents are workhorses in the study of ion channels and membrane transporters.[4][5] By engineering cysteine mutations at specific positions within a channel pore or transporter pathway, researchers can use MTS reagents with different properties (Table 1) to probe the local environment.

For example, applying a positively charged MTS reagent like MTSET to a cysteine-mutant channel can reveal whether that position is accessible from the aqueous pore.[5] If the reagent reacts and alters channel conductance, it confirms the residue's location within the permeation pathway. Negatively charged reagents like MTSES can be used to probe the electrostatic characteristics of the pore.[4][5] However, a critical consideration is that some reagents, like MTSES, can act as direct open-channel blockers, independent of their reaction with cysteine, which must be controlled for in experimental design.[6]

| Table 1: Properties of Common Methanethiosulfonate (MTS) Reagents | |

| Reagent | Key Properties & Primary Use |

| Sodium Methanethiosulfonate (MMTS) | Neutral, membrane-permeable. Used for general cysteine modification and as a blocking agent in redox proteomics.[2][7] |

| MTSET ([2-(Trimethylammonium)ethyl] MTS) | Positively charged, membrane-impermeable. Used to probe the accessibility of cysteine residues from the extracellular or intracellular solution in ion channels.[4][5] |

| MTSES (Sodium (2-Sulfonatoethyl) MTS) | Negatively charged, membrane-impermeable. Used similarly to MTSET to map channel pores and assess the local electrostatic environment.[1][4][5] |

Elucidating Redox-Based Signaling: The Biotin Switch Technique

S-nitrosylation, the covalent attachment of a nitric oxide group to a cysteine thiol, is a critical post-translational modification in cell signaling. Its inherent lability makes it difficult to detect. The Biotin Switch Technique (BST) is a robust method for identifying S-nitrosylated proteins, and it critically relies on an alkyl thiosulfonate, typically MMTS.[7][8][9]

The technique follows a three-step process:

-

Blocking: All free, unmodified cysteine thiols in a protein lysate are irreversibly blocked by reacting them with MMTS. The S-nitrosylated cysteines (SNO) do not react.

-

Reduction: The S-NO bonds are selectively cleaved using ascorbate, which regenerates the free thiol only at the sites that were previously S-nitrosylated.

-

Labeling & Detection: These newly exposed thiols are then labeled with a thiol-reactive biotin derivative. The biotinylated proteins can then be enriched using avidin affinity chromatography and identified by Western blotting or mass spectrometry.[9]

Applications in Drug Development and Chemical Biology

The reactivity of thiosulfonates is also harnessed in drug development and chemical biology.

-

Pharmaceutical Synthesis: Thiosulfonates are stable, odorless sulfur sources used as intermediates in the synthesis of more complex sulfur-containing molecules, including active pharmaceutical ingredients.[2][10]

-

Therapeutic Agents: Some cyclic thiosulfonates have been developed as anticancer agents.[11] These compounds act as "disulfide-bond disrupting agents" by covalently modifying and inhibiting key proteins, such as protein disulfide isomerases (PDIs), which are overexpressed in certain cancer cells.[11]

-

Cysteine Protecting Groups: In solid-phase peptide synthesis, the cysteine thiol must be protected to prevent unwanted side reactions. Thiosulfonate-based protecting groups offer an orthogonal protection strategy, as they are stable under standard synthesis conditions but can be selectively removed with mild reducing agents to allow for controlled disulfide bond formation.[12][13][14]

Part 3: Experimental Design and Protocols

Protocol 1: General Procedure for Cysteine Modification of a Purified Protein

This protocol provides a framework for labeling accessible cysteine residues on a purified protein with an alkyl thiosulfonate like MMTS.

A. Rationale and Self-Validation: The goal is to achieve specific modification of accessible cysteines. The protocol includes a "no reagent" control to validate that any observed changes are due to the thiosulfonate. Verification by mass spectrometry is a critical, self-validating step to confirm the precise mass change and, ideally, the site of modification.

B. Materials:

-

Purified protein of interest in a non-thiol buffer (e.g., PBS, HEPES, Tris).

-

Sodium Methanethiosulfonate (MMTS) or S-Sodium Ethanethiosulfonate.

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.

-

Quenching/Reducing Buffer: 50 mM DTT in Reaction Buffer.

-

Desalting column or dialysis cassette.

C. Step-by-Step Methodology:

-

Reagent Preparation: Prepare a fresh 100 mM stock solution of the thiosulfonate reagent in an appropriate solvent (e.g., water or DMSO).

-

Protein Preparation: Ensure the protein solution is free of any reducing agents from purification (e.g., DTT, βME). This can be achieved by dialysis against the Reaction Buffer or by using a desalting column. Adjust the protein concentration to 1-5 mg/mL.

-

Reaction Setup:

-

Experimental Tube: To your protein solution, add the thiosulfonate stock solution to a final concentration that is typically a 10- to 100-fold molar excess over the concentration of cysteine residues.

-

Control Tube: To an identical aliquot of protein solution, add the same volume of solvent used for the reagent stock (e.g., water or DMSO).

-

-

Incubation: Incubate both tubes at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

-

Quenching (Optional): To stop the reaction, a small molecule thiol like βME can be added to consume any excess reagent. However, for analysis, it is often better to proceed directly to reagent removal.

-

Reagent Removal: Remove excess, unreacted thiosulfonate reagent by passing the reaction mixture through a desalting column or by dialyzing against the Reaction Buffer. This is crucial to prevent non-specific modification during subsequent analysis.

-

Verification of Modification:

-

Analyze the molecular weight of the modified and control proteins using ESI-MS. A successful modification will result in a mass increase corresponding to the addition of the alkylthiol group (e.g., +46 Da for S-methylation from MMTS).

-

To identify the specific site(s) of modification, the protein can be subjected to proteolytic digest (e.g., with trypsin) followed by LC-MS/MS analysis.

-

Protocol 2: Biotin Switch Technique (BST) - Core Steps

This protocol outlines the key chemical steps of the BST for detecting S-nitrosylation, as depicted in Figure 2.

A. Rationale and Self-Validation: This protocol relies on the sequential and specific nature of three chemical reactions. A critical control is a parallel sample that is not treated with ascorbate (Step 2). This "no ascorbate" control should yield no biotin signal, validating that the labeling is dependent on the specific reduction of S-NO bonds and not on incomplete initial blocking or other artifacts.

B. Materials:

-

Protein lysate.

-

Blocking Buffer: HEN Buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine) containing 2.5% SDS and 20 mM MMTS.

-

Biotin Labeling Reagent: N-[6-(Biotinylamino)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP).

-

Wash Buffer: HEN Buffer with 1% Triton X-100.

-

Ascorbate solution: Sodium ascorbate, freshly prepared.

C. Step-by-Step Methodology:

-

Blocking Free Thiols:

-

Add 4 volumes of Blocking Buffer to 1 volume of protein lysate.

-

Incubate at 50°C for 30 minutes with frequent vortexing to facilitate denaturation by SDS and ensure complete blocking of all free thiols by MMTS.

-

Remove excess MMTS by precipitating the proteins with two volumes of ice-cold acetone and incubating at -20°C for 20 minutes. Centrifuge to pellet the proteins and discard the supernatant. Resuspend and wash the pellet twice with 70% acetone.

-

-

Selective Reduction of S-Nitrosothiols:

-

Resuspend the protein pellet in HENS buffer (HEN + 1% SDS).

-

Divide the sample into two aliquots.

-

To one aliquot (+Asc), add Biotin-HPDP and sodium ascorbate (final concentrations of ~2 mM and ~20 mM, respectively).

-

To the second aliquot (-Asc, control), add only Biotin-HPDP.

-

Incubate both for 1 hour at room temperature in the dark.

-

-

Detection of Biotinylated Proteins:

References

-

Lang, R. J., & Watson, M. J. (2003). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 139(6), 1153–1163. Available at: [Link]

-

Various Authors. (2024). Research Progress in Synthesis and Application of Thiosulfonates. ResearchGate. Retrieved from [Link]

-

Lang, R. J., & Watson, M. J. (2003). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. PubMed. Retrieved from [Link]

-

Mishra, R., et al. (2024). Thiosulphate sulfurtransferase: Biological roles and therapeutic potential. PubMed. Retrieved from [Link]

-

Linsdell, P. (2012). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 166(5), 1669–1680. Available at: [Link]

-

Mampuys, P., et al. (2024). Thiosulfonate (7) synthesis via reaction of sulfonyl chlorides (6) with... ResearchGate. Retrieved from [Link]

-

Antipova, M. N., et al. (2024). Effectiveness of compositions based on thiosulfonates and biosurfactants for plant protection against phytopathogens. E3S Web of Conferences, 514, 01015. Available at: [Link]

-

DonTascio, M. A., et al. (2015). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. ACS Medicinal Chemistry Letters, 6(11), 1109–1113. Available at: [Link]

-

Elder, D. P., et al. (2013). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 102(2), 347–360. Available at: [Link]

-

Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium methanethiosulfonate, 95%. PubChem Compound Summary for CID 4188587. Retrieved from [Link]

- Google Patents. (n.d.). CN108586302B - Synthetic method for preparing thiosulfonate based on sodium sulfinate disproportionation reaction.

-

Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. Available at: [Link]

-

ChemistryViews. (2020). New Protecting Groups for the Cysteine Side Chain. Retrieved from [Link]

-

Tikhonov, A., & Zhorov, B. S. (2017). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 22(10), 1698. Available at: [Link]

-

Star Protocol. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. Retrieved from [Link]

-

Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. CORE. Retrieved from [Link]

-

Zlotorzynski, M., et al. (2017). Methanethiosulfonate derivatives as ligands of the STAT3-SH2 domain. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 553-562. Available at: [Link]

-

Chakraborty, A., et al. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. ResearchGate. Retrieved from [Link]

-

Zhang, Y., & Hogg, N. (2013). Direct Methods for Detection of Protein S-nitrosylation. Journal of visualized experiments : JoVE, (74), e50261. Available at: [Link]

-

Wang, Y., et al. (2024). Sodium Ion-Induced Structural Transition on the Surface of a DNA-Interacting Protein. Advanced Science, e2404558. Available at: [Link]

-

Montermann, M., et al. (2016). Rethinking Cysteine Protective Groups: S-Alkylsulfonyl-l-Cysteines for Chemoselective Disulfide Formation. Angewandte Chemie International Edition, 56(1), 367-371. Available at: [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Astier, J., et al. (2014). Protein S-nitrosylation: specificity and identification strategies in plants. Frontiers in Plant Science, 5, 29. Available at: [Link]

-

Withers, J. B., & T. S. Isbell. (2017). Detection of S-Nitrosothiols. Methods in molecular biology, 1597, 1-17. Available at: [Link]

-

Urakaev, F. Kh. (2017). Mechanochemical Synthesis of Sodium Thiosulphate Pentahydrate. Chemistry for Sustainable Development, 25, 410-414. Available at: [Link]

-

Hang, H. C., & Bertozzi, C. R. (2011). Chemical approaches for investigating site-specific protein S-fatty acylation. Current opinion in chemical biology, 15(6), 764-770. Available at: [Link]

-

Liu, T., et al. (2019). Membrane protein structure in live cells: Methodology for studying drug interaction by mass spectrometry-based footprinting. Methods, 158, 26-33. Available at: [Link]

-

Hess, D. T., & Stamler, J. S. (2012). Methodologies for the characterization, identification and quantification of S-nitrosylated proteins. Journal of proteomics, 75(8), 2269-2277. Available at: [Link]

-

Latypov, R. F., et al. (2009). Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist. Protein science : a publication of the Protein Society, 18(1), 55-67. Available at: [Link]

-

Alberts, B., et al. (2002). Analyzing Protein Structure and Function. Molecular Biology of the Cell. 4th edition. New York: Garland Science. Available from: [Link]

-

Traka, M. H., et al. (2024). S-Methyl Methanethiosulfonate, the Main Human Metabolite of S-Methyl-L-Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells. Molecular Nutrition & Food Research, e2300087. Available at: [Link]

-

Ezeriņa, D., et al. (2018). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & therapeutics, 189, 1-13. Available at: [Link]

-

Wikipedia. (n.d.). Sodium thiosulfate. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Membrane protein structure in live cells: Methodology for studying drug interaction by mass spectrometry-based footprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Protein S-nitrosylation: specificity and identification strategies in plants [frontiersin.org]

- 8. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methodologies for the characterization, identification and quantification of S-nitrosylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. chemistryviews.org [chemistryviews.org]

- 14. Rethinking Cysteine Protective Groups: S-Alkylsulfonyl-l-Cysteines for Chemoselective Disulfide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-Sodium Methanethiosulfonate: Properties, Applications, and Methodologies

A Note on Nomenclature: The query specified "S-Sodium Ethanethiosulfonate." However, publicly available scientific literature and chemical databases predominantly refer to the closely related and widely used compound, S-Sodium Methanethiosulfonate . This guide will focus on the latter, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

S-Sodium Methanethiosulfonate (MTS) is a versatile organosulfur reagent with significant applications in biochemistry and pharmaceutical development.[1] Its utility stems from its ability to selectively modify cysteine residues in proteins and its role as a building block in the synthesis of complex molecules.[1]

| Property | Value | Source |

| CAS Number | 1950-85-2 | [1][2][3] |

| Molecular Formula | CH₃NaO₂S₂ | [2][4] |

| Molecular Weight | 134.15 g/mol | [1][3] |

| Synonyms | Methanesulfonothioic acid sodium salt, Sodium methylthiosulfonate, Na-MTS | [1][3] |

| Appearance | White to off-white or pale yellow powder | [1] |

| Melting Point | 265 °C (decomposes) | [1] |

| Solubility | Soluble in water and polar organic solvents. |

Synthesis and Chemical Reactivity

S-Sodium Methanethiosulfonate is valued for its role as a source of the methanethiosulfonate group, which is a potent electrophile. This reactivity is central to its primary applications.

General Synthesis Approach

While specific industrial synthesis routes can be proprietary, a common laboratory-scale synthesis involves the reaction of methanesulfonyl chloride with a source of sulfide, followed by salt formation. The causality behind this choice of reactants lies in the high reactivity of the sulfonyl chloride, making it an excellent starting point for the introduction of the thio-sulfonate functional group.

Key Chemical Reactions

The most prominent reaction of S-Sodium Methanethiosulfonate in a research context is its reaction with thiols, particularly the cysteine residues in proteins. This reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic sulfur atom of the methanethiosulfonate, resulting in the formation of a disulfide bond and the release of methanesulfinate as a byproduct. This specific and efficient reaction underpins its use in protein modification.

Applications in Research and Drug Development

The unique chemical properties of S-Sodium Methanethiosulfonate make it an invaluable tool in several areas of scientific research and pharmaceutical innovation.

Protein Modification and Structural Biology

S-Sodium Methanethiosulfonate is extensively used to selectively modify cysteine residues in proteins.[1] This modification is crucial for:

-

Probing protein structure and function: By modifying specific cysteine residues, researchers can investigate their role in protein folding, enzyme catalysis, and protein-protein interactions.

-

Introducing labels and probes: The methanethiosulfonate group can act as a handle for attaching fluorescent dyes, spin labels, or other reporter molecules to proteins for various biophysical studies.

-

Stabilizing proteins: The formation of disulfide bonds can enhance the thermal and chemical stability of proteins, which is particularly useful in the development of therapeutic proteins.[2]

Drug Discovery and Development

In the realm of drug development, S-Sodium Methanethiosulfonate and its derivatives are gaining attention for their therapeutic potential.

-

Synthesis of Thiol-Containing Drugs: It serves as a key reagent in the synthesis of pharmaceutical compounds that incorporate a thiol group, which can improve a drug's bioavailability and efficacy.[1]

-

Development of STAT3 Inhibitors: Methanethiosulfonate derivatives have been synthesized and shown to bind to the SH2 domain of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in various cancers. This suggests that the methanethiosulfonate moiety could be a valuable scaffold for developing new direct STAT3 inhibitors.[5]

Analytical Chemistry

In analytical techniques such as mass spectrometry, S-Sodium Methanethiosulfonate can be used to stabilize and analyze complex biomolecules.[1] By derivatizing proteins, it can improve their ionization efficiency and fragmentation patterns, aiding in their identification and characterization.

S-Sodium Methanethiosulfonate in STAT3 Inhibition: A Signaling Pathway Perspective

The investigation of methanethiosulfonate derivatives as STAT3 inhibitors highlights a promising avenue for cancer therapy.[5] The diagram below illustrates the conceptual basis for this application.

Caption: Conceptual diagram of STAT3 signaling and its inhibition by a methanethiosulfonate derivative.

Experimental Protocol: Cysteine Modification in a Model Protein

The following protocol provides a generalized workflow for the modification of cysteine residues in a protein using S-Sodium Methanethiosulfonate. This protocol is a self-validating system, as the extent of modification can be quantified.

Materials

-

Model protein with accessible cysteine residues (e.g., Bovine Serum Albumin)

-

S-Sodium Methanethiosulfonate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ellman's Reagent (DTNB) for quantifying free thiols

-

Spectrophotometer

Step-by-Step Methodology

-

Protein Preparation: Dissolve the model protein in PBS to a final concentration of 1 mg/mL.

-

Reagent Preparation: Prepare a 10 mM stock solution of S-Sodium Methanethiosulfonate in PBS. This should be prepared fresh.

-

Reaction Setup: Add a 10-fold molar excess of the S-Sodium Methanethiosulfonate solution to the protein solution. The rationale for a molar excess is to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT), to consume the excess S-Sodium Methanethiosulfonate.

-

Removal of Excess Reagent: Remove the unreacted S-Sodium Methanethiosulfonate and byproducts by dialysis or using a desalting column.

-

Validation of Modification:

-

Take an aliquot of the protein solution before and after the reaction.

-

Use Ellman's Reagent to quantify the number of free thiol groups.

-

A significant decrease in the number of free thiols post-reaction confirms successful cysteine modification.

-

Experimental Workflow Diagram

Caption: Workflow for the modification of protein cysteine residues with S-Sodium Methanethiosulfonate.

Safety and Handling

S-Sodium Methanethiosulfonate should be handled with appropriate personal protective equipment, including gloves and safety glasses. It can be irritating to the skin, eyes, and respiratory system.[6] It should be stored in a cool, dry place, away from incompatible substances to maintain its stability.[6]

References

-

Sodium methanethiolate - Wikipedia. [Link]

-

Methanethiosulfonate derivatives as ligands of the STAT3-SH2 domain - CORE. [Link]

-

Sodium methanethiosulfonate, 95% | CH3NaO2S2 | CID 4188587 - PubChem - NIH. [Link]

-

ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya. [Link]

-

Uses and Applications of Sodium Methanethiolate - Bointe Energy Co., Ltd. [Link]

-

Development of sodium tetrathionate as a cyanide and methanethiol antidote - PMC - NIH. [Link]

-

The utility of sulfonate salts in drug development - PubMed. [Link]

Sources

S-Sodium Ethanethiosulfonate solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of S-Sodium Alkanethiosulfonates for Pharmaceutical Applications

Introduction

Chemical Identity and Significance

S-Sodium Ethanethiosulfonate (CH₃CH₂SO₂SNa) and its close, more extensively studied analog, S-Sodium Methanethiosulfonate (CH₃SO₂SNa), belong to a class of organosulfur compounds known as Bunte salts. These reagents are pivotal in biochemistry and pharmaceutical development due to their ability to act as potent and specific sulfhydryl (-SH) modifying agents.[1] Their utility stems from the electrophilic nature of the thiol-linked sulfur atom, making it a target for nucleophilic attack by moieties such as the cysteine residues in proteins.[1] This targeted reactivity allows researchers to probe protein structure and function, stabilize biomolecules, and synthesize complex pharmaceutical intermediates.[1][2]

Relevance in Drug Discovery and Development

In the landscape of drug development, controlling the reactivity and stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Alkanethiosulfonates serve as critical tools in this domain. They are employed in the synthesis of novel thiol-containing drugs to enhance bioavailability and efficacy.[1][3] Furthermore, their capacity to selectively modify protein structures makes them invaluable for developing targeted therapeutics, such as direct inhibitors for signaling proteins like STAT3.[4] Understanding the fundamental solubility and stability characteristics of S-Sodium Ethanethiosulfonate is therefore not an academic exercise, but a prerequisite for its effective and reliable application in a research and development setting.

Physicochemical Properties

A clear understanding of the basic physicochemical properties is the foundation for any formulation or experimental design. While specific experimental data for the ethanethiosulfonate is less prevalent in public literature, its properties can be reliably extrapolated from its methyl analog.

| Property | S-Sodium Methanethiosulfonate | S-Sodium Ethanethiosulfonate (Estimated) | Reference |

| CAS Number | 1950-85-2 | N/A | [1] |

| Molecular Formula | CH₃NaO₂S₂ | C₂H₅NaO₂S₂ | [1][5] |

| Molecular Weight | 134.15 g/mol | 148.18 g/mol | [1] |

| Appearance | White to off-white or pale yellow powder | White to off-white crystalline solid | [1] |

| Melting Point | 265 °C (decomposes) | Expected to be similar, with decomposition | [1] |

Solubility Profile

The solubility of S-Sodium Ethanethiosulfonate dictates its utility in various reaction media, from aqueous buffers for biochemical assays to organic solvents for synthesis.

Qualitative Solubility

As a sodium salt, S-Sodium Ethanethiosulfonate exhibits good solubility in polar solvents. The following table summarizes the known solubility of its methyl analog, which is expected to be highly predictive for the ethane derivative.

| Solvent | Solubility | Rationale | Reference |

| Water | Soluble | High polarity and ionic nature. | [5] |

| Dimethylformamide (DMF) | Soluble | Aprotic polar solvent capable of solvating the cation. | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic polar solvent, effective for many salts. | [5] |

| Ethanol | Soluble (especially when hot) | Polar protic solvent; solubility increases with temperature. | [5] |

| Acetone | Soluble | Used as a reaction solvent for synthesis.[4] | [4] |

| Dichloromethane (CH₂Cl₂) | Low | Non-polar organic solvent. | [4] |

Protocol: Determination of Aqueous Solubility via Shake-Flask Method

This protocol provides a reliable, self-validating method to quantify the aqueous solubility of S-Sodium Ethanethiosulfonate. The underlying principle is to create a saturated solution and measure the concentration of the dissolved solid.

Methodology:

-

Solvent Equilibration: Place a sufficient volume of purified water (e.g., 10 mL) into several sealed vials and allow them to equilibrate to a constant temperature (e.g., 25°C) in a calibrated water bath or incubator.

-

Addition of Solute: Add an excess amount of S-Sodium Ethanethiosulfonate to each vial. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.

-

Equilibration: Seal the vials and agitate them at a constant speed and temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved micro-particulates. Causality Note: This step is critical to prevent artificially high concentration readings.

-

Quantification: Accurately dilute the filtrate and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a titration assay.[6][7]

Mandatory Visualization: Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The stability of S-Sodium Ethanethiosulfonate is not absolute; it is susceptible to degradation under specific environmental conditions. Understanding these liabilities is key to ensuring its proper storage, handling, and application.

Key Degradation Pathways

The primary degradation pathway for alkanethiosulfonates in aqueous media is hydrolysis.[5] The thiosulfonate ester bond is susceptible to cleavage, particularly in the presence of nucleophiles, including water itself. This process can be accelerated by pH and temperature.

A secondary pathway, particularly relevant for thiosulfonates, is oxidative degradation. Analogous compounds like sodium thiosulfate are known to be sensitive to oxidation.[8]

Mandatory Visualization: Postulated Hydrolytic Degradation

Caption: Postulated hydrolytic degradation pathway of S-Sodium Ethanethiosulfonate.

Influence of Environmental Factors

-

Moisture and pH: S-Sodium Ethanethiosulfonate is hygroscopic and its hydrolysis is the most significant stability concern.[5] While aqueous solutions may be stable for several hours at 4°C, decomposition accelerates rapidly at room temperature, especially in buffered solutions (pH 7.5) or in the presence of other nucleophiles.[5] Both acidic and alkaline conditions can catalyze degradation, similar to other sulfur-containing salts like sodium thiosulfate.[8]

-

Temperature: Thermal stability is crucial for both storage and reaction conditions. The compound should be stored at low temperatures (e.g., -20°C) to minimize degradation.[2][5] The high melting point with decomposition indicates that thermal degradation is a key liability at elevated temperatures.[1]

Protocol: Forced Degradation Study

This protocol outlines a forced degradation (stress testing) study to identify degradation pathways and develop stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of S-Sodium Ethanethiosulfonate in appropriate solvents (e.g., water, 50:50 acetonitrile:water).

-

Stress Conditions: Expose the solutions to a range of stress conditions in parallel with a control sample stored under ideal conditions (-20°C, protected from light).

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 N.

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 N.

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the sample to a controlled light source providing illumination of not less than 1.2 million lux hours and 200 watt hours/square meter, per ICH Q1B guidelines.[9] A dark control wrapped in foil should be included.[9]

-

-

Time-Point Analysis: Sample each condition at various time points (e.g., 0, 2, 6, 24, 48 hours).

-

Quantification: Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. Monitor for the appearance of new peaks and the decrease in the parent peak area.

Mandatory Visualization: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation (stress testing) study.

Best Practices for Handling and Storage

Based on the known stability profile, the following handling and storage procedures are critical to maintain the integrity of S-Sodium Ethanethiosulfonate.

-

Storage: The solid compound must be stored in a tightly sealed container in a desiccator at -20°C.[2][5] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent moisture and oxidative degradation.[1]

-

Handling: Before opening, the container should be allowed to warm completely to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[5]

-

Solution Preparation: Due to limited stability in solution, especially in aqueous buffers, solutions should be prepared fresh immediately prior to use for maximum efficacy and reproducibility.[5]

Conclusion

S-Sodium Ethanethiosulfonate is a valuable reagent whose utility is directly tied to its physicochemical properties. It is a polar, crystalline solid with good solubility in water and polar organic solvents. However, its stability is a critical consideration for any researcher. The compound is susceptible to hydrolysis, a process accelerated by moisture, non-neutral pH, and elevated temperatures. Its hygroscopic nature necessitates stringent storage and handling protocols, specifically low-temperature and desiccated conditions. By understanding these solubility and stability characteristics and implementing the robust experimental and handling protocols detailed in this guide, researchers and drug development professionals can effectively harness the power of this important sulfhydryl-modifying agent, ensuring reproducible and reliable results in their scientific endeavors.

References

-

Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]

-

CORE. (2017). Methanethiosulfonate derivatives as ligands of the STAT3-SH2 domain. Retrieved from [Link]

-

D’Huart, E., et al. (2018). Physico-Chemical Stability of Sodium Thiosulfate Infusion Solutions in Polyolefin Bags at Room Temperature over a Period of 24 Hours. ResearchGate. Retrieved from [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Bointe Energy Co., Ltd. (2025). Uses and Applications of Sodium Methanethiolate. Retrieved from [Link]

-

Zheng, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC - NIH. Retrieved from [Link]

-

Gavat, C. C., et al. (2024). Quantitative Analysis Method of Sodium Metamizole in Tablets by Visible (VIS) Spectrophotometry. ScienceOpen. Retrieved from [Link]

-